1-Aminocyclopropanecarboxylate
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Overview
Description
1-Aminocyclopropanecarboxylate (ACC) is a small molecule that plays a crucial role in the regulation of plant growth and development. It is a precursor of ethylene, a plant hormone that regulates various physiological processes such as fruit ripening, senescence, and abscission. ACC is synthesized in plants from methionine via a series of enzymatic reactions. The synthesis of ACC is tightly regulated by various environmental and hormonal signals, and its levels can be modulated by different factors such as light, temperature, and stress.
Scientific Research Applications
1. Neuropsychiatric Disorders and Neuroprotection
- ACC exhibits antidepressant and anxiolytic actions in animal models, suggesting its potential as a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991).
- It functions as a partial agonist at strychnine-insensitive glycine sites associated with N-methyl-D-aspartate (NMDA) receptors and shows neuroprotective actions (Fossom et al., 1995).
2. Ethylene Synthesis in Plants
- ACC is the direct precursor of ethylene, a crucial plant hormone. It is synthesized from S-adenosyl-L-methionine by ACC synthases and regulates various vegetative and developmental processes (Polko & Kieber, 2019).
- The structure, catalytic activity, and evolutionary relationships of 1-aminocyclopropane-1-carboxylate synthase, key in ethylene synthesis, have been extensively studied, providing insights for agricultural applications (Jakubowicz, 2002).
3. Enzymatic Interactions and Metabolism
- ACC's interactions with enzymes, such as ACC deaminase, have implications for plant growth and stress resistance. This enzyme lowers ethylene levels in plants, promoting growth and environmental stress resistance (Hontzeas et al., 2006).
- Research has also focused on the metabolism of ACC in different organisms, including its conversion into non-volatile metabolites like 1-(malonylamino)cyclopropane-1-carboxylic acid in plants (Hoffman et al., 1982).
4. Synthesis and Chemical Properties
- Studies on the synthesis of 1-aminocyclopropanecarboxylic acid derivatives have been conducted, highlighting their potential in creating novel compounds with biological activity (Zhou et al., 2011).
- The diastereospecific synthesis of trans-2,3-diaryl-1-aminocyclopropanecarboxylic acids has been explored for its use in mechanistic probes and enzyme inhibitors (Pan et al., 2005).
properties
CAS RN |
149441-00-9 |
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Product Name |
1-Aminocyclopropanecarboxylate |
Molecular Formula |
C4H6NO2- |
Molecular Weight |
100.1 g/mol |
IUPAC Name |
1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/p-1 |
InChI Key |
PAJPWUMXBYXFCZ-UHFFFAOYSA-M |
SMILES |
C1CC1(C(=O)[O-])N |
Canonical SMILES |
C1CC1(C(=O)[O-])N |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-, ion(1-) (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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